molecular formula C8H8N2 B1298950 3-methyl-1H-indazole CAS No. 3176-62-3

3-methyl-1H-indazole

Cat. No. B1298950
CAS RN: 3176-62-3
M. Wt: 132.16 g/mol
InChI Key: FWOPJXVQGMZKEP-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole is a heterocyclic alkyl compound containing nitrogen and three methyl groups . It is used as an intermediate in the synthesis of other compounds . It has been shown to have anti-inflammatory properties in vitro .


Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-indazole includes a molecular weight of 132.16, and its molecular formula is C8H8N2 . It is a solid at room temperature .


Chemical Reactions Analysis

Indazole derivatives have been synthesized through various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

3-Methyl-1H-indazole has a melting point of 113°C and a boiling point of 234.08°C . Its density is 1.1083 . It is stored sealed in dry, at room temperature .

Scientific Research Applications

1. Supramolecular Structure Study

3-Methyl-1H-indazole has been studied for its structural properties using X-ray crystallography and magnetic resonance spectroscopy. These studies revealed that 3-methyl-1H-indazole forms hydrogen-bonded dimers in its crystal form. Such insights are crucial for understanding molecular interactions and designing new materials and drugs (Teichert et al., 2007).

2. Antimicrobial and Antifungal Applications

Research has shown that derivatives of indazole, including 3-methyl-1H-indazole, possess significant biological properties. These include antimicrobial and antifungal activities, which make them valuable in the development of new treatments for infections (Panda et al., 2022).

3. Anticancer Research

3-Methyl-1H-indazole has been a focus in anticancer research. Its derivatives have been synthesized and evaluated for their anticancer potential, with promising results in clinical studies, especially in ruthenium(III) coordination compounds for cancer therapy (Kuhn et al., 2015).

4. Physicochemical Properties Analysis

Studies have also been conducted to understand the physicochemical properties of 3-methyl-1H-indazole and its derivatives. This includes investigations into their aqueous phase geometries, stabilities, acidity constants, and tautomerism, which are essential for drug development (Öǧretir & Tay, 2002).

5. Enthalpy of Formation Studies

The enthalpy of formation for 3-methyl-1H-indazole and its derivatives has been studied experimentally. This is important for understanding their energetic and structural properties, which is valuable in various fields, including materials science and pharmaceuticals (Orozco-Guareño et al., 2019).

6. Synthesis of Medicinal Intermediates

Indazole derivatives are being explored in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes, for example, are key intermediates for the synthesis of various 3-substituted indazoles, which have therapeutic applications (Chevalier et al., 2018).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

properties

IUPAC Name

3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOPJXVQGMZKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356243
Record name 3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-indazole

CAS RN

50407-19-7, 3176-62-3
Record name 3-Methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50407-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
F Shaikh, M Arif, M Khushtar, M Nematullah… - Intelligent …, 2023 - Elsevier
… , 3-methyl-1H-indazole derivatives. The heterocyclic compounds, 3-methyl-1H-indazole … All the synthesized heterocyclic compounds, 3-methyl-1H-indazole derivatives (1a-1d and …
Number of citations: 2 www.sciencedirect.com
R Dong, C Zhang, C Wang, X Zhou, W Li… - Bioorganic & Medicinal …, 2022 - Elsevier
… In this study, a new series of 3-methyl-1H-indazole derivatives were designed via virtual screening and structure-based optimization. All compounds were synthesized and evaluated for …
Number of citations: 6 www.sciencedirect.com
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
… have been synthesized from (2-acyl)azidobenzenes and hydrazine hydrate:[182,267,350,414] thus, 1-(2-azidophenyl)ethanone phenylhydrazone affords 3-methyl-1H-indazole in 90% …
Number of citations: 92 www.thieme-connect.com
CP Medina, C López, RM Claramunt… - J. Heterocycl …, 2009 - researchgate.net
… We have already reported the data relating to 3-methyl-1H-indazole 6 in CDCl3 [10], but now we have recorded 13C NMR and 15N NMR in DMSO-d6 for comparative purposes. …
Number of citations: 10 www.researchgate.net
L Politanskaya, I Bagryanskaya, E Tretyakov - Journal of Fluorine Chemistry, 2018 - Elsevier
… In addition we evaluated the possibility of synthesis of polyfluorinated 3-methyl-1H-indazole 6 directly from aminoacetophenone 3 and hydrazine hydrate in one step, in the absence of …
Number of citations: 7 www.sciencedirect.com
JR Avilés Moreno, MM Quesada Moreno… - …, 2013 - Wiley Online Library
… study of 3-methyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole in the liquid and solid phases is: 1) Recording the IR spectra of 3-methyl-1H-indazole and 3-…
M Amir, N Dhar, SK Tiwari - 1997 - nopr.niscpr.res.in
… Furthermore, it was interesting to note that 3-methyl1H-indazole 6 was found to be more potent (30.4%) than indole derivatives. When the H of NH group of the indazole 7 was replaced …
Number of citations: 33 nopr.niscpr.res.in
V Kumar, AK Sirbaiya, M Nematullah, MF Haider… - Intelligent …, 2023 - Elsevier
Indazole is a very significant group of heterocyclics. Aim of the research was thus planned to synthesize novel derivatives of indazole and evaluate their anti-inflammatory activity. Novel …
Number of citations: 1 www.sciencedirect.com
C Pérez Medina, C López, RM Claramunt, J Elguero - 2010 - Wiley Online Library
… The title compounds were prepared by a method similar to that described for 4,5,6,7-tetrafluoro-3-methyl-1H-indazole15 and 4,5,6,7-tetrafluoro-1H-indazol-3-ol (14).1i Scheme 2 depicts …
B Morzyk-Ociepa, K Szmigiel-Bakalarz… - Journal of Molecular …, 2021 - Elsevier
The title compound, 1H-indazole-3-carbaldehyde, C 8 H 6 N 2 O (1) is important as it represents a rare example of indazole found in nature. The asymmetric unit of 1 consists of two …
Number of citations: 1 www.sciencedirect.com

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